4-Aminoisothiochroman 2,2-dioxide
Overview
Description
4-Aminoisothiochroman 2,2-dioxide is a chemical compound with the molecular formula C9H11NO2S . It is used in laboratory chemicals and the manufacture of chemical compounds . The compound is solid in physical form .
Synthesis Analysis
While specific synthesis methods for 4-Aminoisothiochroman 2,2-dioxide were not found, there are studies on the synthesis of related isothiochromans . These studies describe stereoselective syntheses for cis-1,4- and cis-1,3-dimethylisothiochromans and their 2,2-dioxides .Molecular Structure Analysis
The InChI code for 4-Aminoisothiochroman 2,2-dioxide is 1S/C9H11NO2S.ClH/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H . This indicates the presence of a chlorine atom in the compound, which is reflected in its linear formula C9H12ClNO2S .Physical And Chemical Properties Analysis
The compound is solid in physical form and is stored in an inert atmosphere at room temperature . The molecular weight of the compound is 233.72 .Scientific Research Applications
Novel Synthesis and Transformations
A study by Shyshkina et al. (2012) describes a convenient synthesis method for isothiochromen-4-one 2,2-dioxide via the cyclisation of o-cyanobenzyl thioacetate through a Thorpe reaction. The research explores the reactions of isothiochromen-4-one 2,2-dioxide with nitrogen-containing nucleophilic reagents, providing valuable insights into its potential applications in chemical synthesis Shyshkina et al., 2012.
Chemical Properties and Reactivity
Tkachuk et al. (2012) further investigate the chemical properties of 1H-isothiochromen-4(3H)-one 2,2-dioxide, presenting a simple method for its formylation using dimethylformamide dimethylacetal. The study examines the reactions of 3-[(dimethylamino)methylene]-1H-isothiochromen-4(3H)-one 2,2-dioxide with nitrogen-containing nucleophilic reagents, expanding the understanding of its reactivity and potential applications Tkachuk et al., 2012.
Photoluminescence Efficiencies
Research by Barbarella et al. (2001) explores the photoluminescence (PL) frequencies and quantum efficiencies of certain dithieno[3,2-b;2‘,3‘-d]thiophene-4,4-dioxides, including their derivatives. The study discusses the impact of the peculiar packing modalities of these dioxides on the bathocromic shift of PL frequencies from solution to solid state, offering insights into their potential use in materials science Barbarella et al., 2001.
Functionalization for Sorption Efficiencies
Chen et al. (2016) demonstrate the functionalization of graphene oxide (GO) with 4-aminothiophenol and 3-aminopropyltriethoxysilane to enhance the sorption efficiencies of methylene blue and copper. The study illustrates the potential of modified GO in environmental applications, particularly in water treatment and heavy metal removal Chen et al., 2016.
Safety and Hazards
Future Directions
While specific future directions for 4-Aminoisothiochroman 2,2-dioxide were not found, there is a general trend in the field of drug delivery systems towards controlled release dosage forms . These systems aim to extend, confine, and target the drug in the diseased tissue with a protected interaction . This could potentially be a future direction for compounds like 4-Aminoisothiochroman 2,2-dioxide.
properties
IUPAC Name |
2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQQZIIUCBAOSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CS1(=O)=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656811 | |
Record name | 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisothiochroman 2,2-dioxide | |
CAS RN |
916420-33-2 | |
Record name | 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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